Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
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Overview
Description
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring, a phenyl group, and an acrylate moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly significant for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving an aryl halide and the imidazole derivative.
Acrylate Formation: The acrylate moiety can be introduced through a condensation reaction involving an aldehyde and an acrylate ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes. The process typically includes:
Batch Reactors: Using batch reactors to control the reaction conditions and ensure high yields.
Purification: Purification of the product through recrystallization or chromatography to remove impurities.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Alcohol derivatives of the acrylate moiety.
Substitution Products: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat gastric acid-related disorders.
Thiabendazole: An imidazole-based anthelmintic used to treat parasitic worm infections.
Uniqueness
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazole ring, phenyl group, and acrylate moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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